8-Chloro-2-m-tolyl-6,7-dihydro-5H-cyclopenta[d]-pyrazolo[1,5-a]pyrimidine
Overview
Description
8-Chloro-2-m-tolyl-6,7-dihydro-5H-cyclopenta[d]-pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by a fused ring system that includes a pyrazolo[1,5-a]pyrimidine core, which is known for its diverse pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-2-m-tolyl-6,7-dihydro-5H-cyclopenta[d]-pyrazolo[1,5-a]pyrimidine typically involves multicomponent reactions. One common method includes the condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine in the presence of alkylating agents and triethylamine . This reaction proceeds through a series of steps including the formation of cyanothioacetamide, Knoevenagel condensation, Stork alkylation, and intramolecular cyclotransamination, ultimately leading to the desired bicyclic structure .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, solvent, and catalyst concentrations to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
8-Chloro-2-m-tolyl-6,7-dihydro-5H-cyclopenta[d]-pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions including:
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenation and alkylation reactions can be carried out using appropriate halogenating or alkylating agents.
Common Reagents and Conditions
Oxidation: Mn(OTf)2 and t-BuOOH in aqueous conditions at room temperature.
Reduction: LiAlH4 or NaBH4 in anhydrous solvents like ether or tetrahydrofuran (THF).
Substitution: Alkylating agents such as benzyl chloride or 1,2-dibromoethane.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the parent compound, which can be further explored for their potential biological activities.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 8-Chloro-2-m-tolyl-6,7-dihydro-5H-cyclopenta[d]-pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets such as protein kinases. It acts by inhibiting the activity of these enzymes, thereby modulating various cellular pathways involved in cell proliferation, apoptosis, and inflammation . The exact molecular pathways and targets can vary depending on the specific biological context and the derivatives of the compound being studied.
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-cyclopenta[b]pyridine: Shares a similar core structure but lacks the pyrazolo[1,5-a]pyrimidine moiety.
8-Chloro-11-hydroxy-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine: Another heterocyclic compound with similar structural features.
Uniqueness
8-Chloro-2-m-tolyl-6,7-dihydro-5H-cyclopenta[d]-pyrazolo[1,5-a]pyrimidine is unique due to its fused pyrazolo[1,5-a]pyrimidine ring system, which imparts distinct pharmacological properties. This structural feature allows for diverse chemical modifications and the exploration of various biological activities, making it a valuable compound in medicinal chemistry research.
Properties
IUPAC Name |
2-chloro-11-(3-methylphenyl)-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3/c1-10-4-2-5-11(8-10)14-9-15-18-13-7-3-6-12(13)16(17)20(15)19-14/h2,4-5,8-9H,3,6-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOEVTARPTCCVCY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN3C(=C2)N=C4CCCC4=C3Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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